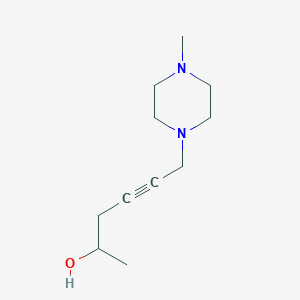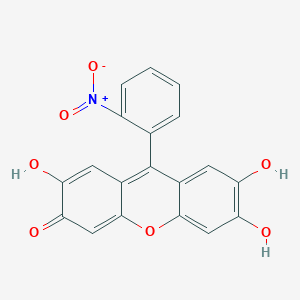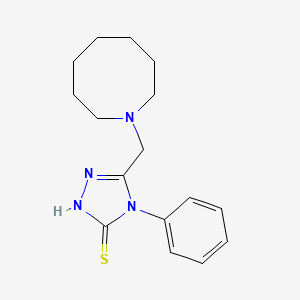
N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide
描述
N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide, also known as CTB, is a small molecule drug that has been recently developed for potential use in scientific research. This compound has been found to have a unique mechanism of action that makes it a promising candidate for various applications in the field of biochemistry and physiology.
作用机制
The mechanism of action of N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide involves the inhibition of TRPM7. TRPM7 is a protein that functions as both an ion channel and a kinase. N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide binds to the kinase domain of TRPM7, which inhibits its activity. This inhibition leads to a decrease in the influx of calcium ions into cells, which can have various effects on cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide are primarily related to its inhibition of TRPM7. The inhibition of TRPM7 can lead to a decrease in the influx of calcium ions into cells, which can affect various cellular processes. For example, inhibition of TRPM7 by N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide has been shown to decrease cell proliferation and induce cell death in cancer cells. N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide has also been shown to inhibit the migration of cancer cells, which suggests that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
One of the primary advantages of N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide for lab experiments is its specificity for TRPM7. N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of TRPM7 without affecting other ion channels or kinases. This specificity allows researchers to study the function of TRPM7 without the confounding effects of other proteins. However, one limitation of N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide is its relatively low potency. N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide has an IC50 value of around 20 μM, which means that relatively high concentrations of the compound are required to achieve significant inhibition of TRPM7.
未来方向
There are several future directions for the use of N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide in scientific research. One potential application is as an anti-cancer agent. N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide has been shown to inhibit the proliferation and migration of cancer cells, which suggests that it may have potential as a therapeutic agent for various types of cancer. Another potential application is in the study of other ion channels and kinases. The specificity of N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide for TRPM7 suggests that similar compounds may be developed for other proteins, which could have significant implications for the study of cellular processes. Additionally, the development of more potent analogs of N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide could increase its utility as a research tool.
科学研究应用
N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide has been found to have various applications in scientific research. One of the primary uses of N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide is as a tool to study the function of a specific protein called TRPM7. TRPM7 is a protein that plays a critical role in various physiological processes, including cell proliferation, cell migration, and cell death. N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of TRPM7, which allows researchers to study the role of this protein in various cellular processes.
属性
IUPAC Name |
N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-8-14-11(6-17-8)12(16)15(9-2-3-9)5-10-4-13-7-18-10/h4,6-7,9H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAFLZFNMGHHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(CC2=CN=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-methyl-N-(1,3-thiazol-5-ylmethyl)-1,3-thiazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1H-indol-3-ylmethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B3868220.png)


![2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B3868241.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3868264.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868279.png)
![N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide](/img/structure/B3868292.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-[4-(2-methoxyphenyl)-2-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3868294.png)


![1-(diethylamino)-3-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B3868322.png)

![ethyl 1-hydroxy-8-methyl-3,11-dioxa-9-azatricyclo[4.3.1.1~2,5~]undec-7-ene-7-carboxylate](/img/structure/B3868335.png)
